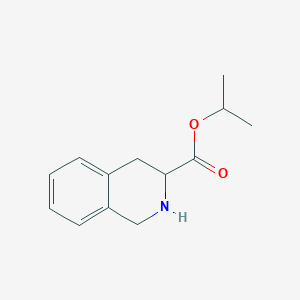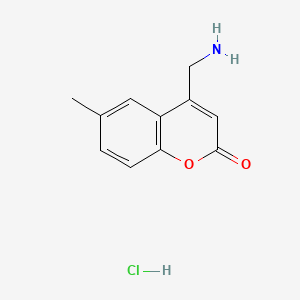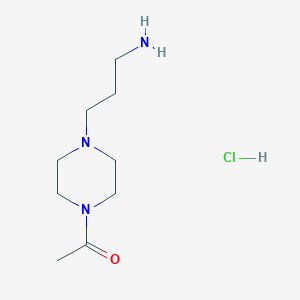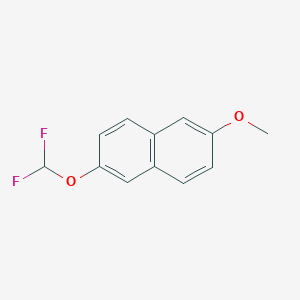![molecular formula C15H12O2 B15067919 Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl- CAS No. 62225-24-5](/img/structure/B15067919.png)
Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-DIMETHYLINDENO[2,1-B]PYRAN-9-CARBALDEHYDE is a chemical compound with the molecular formula C15H12O2. It belongs to the class of indeno[2,1-b]pyran derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by its unique structure, which includes a fused indene and pyran ring system with a carbaldehyde functional group at the 9th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIMETHYLINDENO[2,1-B]PYRAN-9-CARBALDEHYDE typically involves multicomponent reactions (MCRs). These reactions are highly efficient and environmentally friendly, often yielding high-purity products with minimal waste. One common synthetic route involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. These methods ensure consistent quality and high yields, making the compound suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-DIMETHYLINDENO[2,1-B]PYRAN-9-CARBALDEHYDE undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under controlled conditions.
Major Products Formed
Oxidation: Formation of 2,4-dimethylindeno[2,1-b]pyran-9-carboxylic acid.
Reduction: Formation of 2,4-dimethylindeno[2,1-b]pyran-9-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,4-DIMETHYLINDENO[2,1-B]PYRAN-9-CARBALDEHYDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-DIMETHYLINDENO[2,1-B]PYRAN-9-CARBALDEHYDE involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2,4-DIMETHYLINDENO[2,1-B]PYRAN-9-CARBALDEHYDE can be compared with other indeno[2,1-b]pyran derivatives and related compounds:
Propriétés
Numéro CAS |
62225-24-5 |
|---|---|
Formule moléculaire |
C15H12O2 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
2,4-dimethylindeno[2,3-b]pyran-9-carbaldehyde |
InChI |
InChI=1S/C15H12O2/c1-9-7-10(2)17-15-13(8-16)11-5-3-4-6-12(11)14(9)15/h3-8H,1-2H3 |
Clé InChI |
ADYSLWKXUKJGCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C3=CC=CC=C3C(=C2O1)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B15067863.png)
![2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid](/img/structure/B15067866.png)


![6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate](/img/structure/B15067895.png)
![1-(Benzo[f]quinolin-2-yl)ethanone](/img/structure/B15067900.png)

![3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-6,7-diol](/img/structure/B15067907.png)




